molecular formula C10H17N3O2 B6632591 Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate

Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate

Cat. No. B6632591
M. Wt: 211.26 g/mol
InChI Key: VJVCWGHKEOCZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate (MEP) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEP is a pyrazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been studied as a potential anti-inflammatory and analgesic agent. It has also been studied for its potential application in cancer therapy, as it has been shown to inhibit the growth of cancer cells. In agriculture, this compound has been studied as a potential herbicide, as it has been shown to inhibit the growth of weeds. In material science, this compound has been studied for its potential application in the synthesis of novel materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of certain ion channels in the body, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In particular, it has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This may contribute to its anti-inflammatory and analgesic effects. This compound has also been shown to reduce the activity of certain ion channels in the body, which may contribute to its analgesic effects. Additionally, this compound has been shown to inhibit the growth of cancer cells, although the exact mechanism of this effect is not fully understood.

Advantages and Limitations for Lab Experiments

Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize using various methods. However, this compound has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate. One direction is to further study its potential applications in medicine, particularly in the treatment of inflammation and cancer. Another direction is to study its potential applications in agriculture, particularly as a herbicide. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Lastly, research on the synthesis of novel materials using this compound may also be an interesting direction for future research.

Synthesis Methods

Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate can be synthesized using various methods, including the reaction between 3-ethyl-1-methylpyrazole-4-carboxylic acid and methyl chloroformate in the presence of triethylamine. Another method involves the reaction between 3-ethyl-1-methylpyrazole-4-carboxylic acid and 2-amino-2-methyl-1-propanol in the presence of N,N'-dicyclohexylcarbodiimide. These methods yield this compound in good yields and purity.

properties

IUPAC Name

methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-5-8-9(6-13(3)12-8)11-7(2)10(14)15-4/h6-7,11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVCWGHKEOCZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1NC(C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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